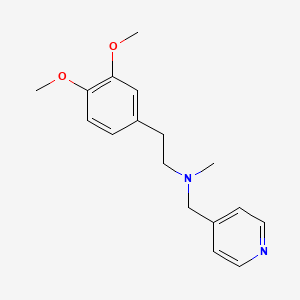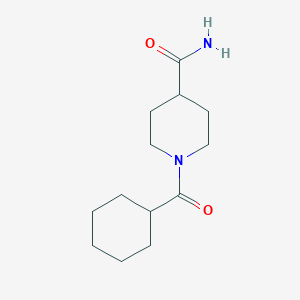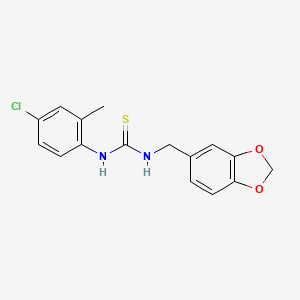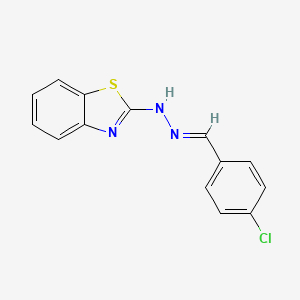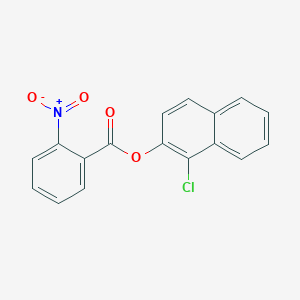
1-chloro-2-naphthyl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-naphthyl 2-nitrobenzoate, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is commonly used to label proteins and peptides for biochemical and biophysical studies. NBD-Cl is a versatile reagent that can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics.
作用机制
The mechanism of action of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of the reagent with amino acid residues in the protein or peptide of interest. The reaction results in the formation of a covalent bond between the NBD group and the protein or peptide. The fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
Biochemical and Physiological Effects:
1-chloro-2-naphthyl 2-nitrobenzoate labeling does not have any direct biochemical or physiological effects on the protein or peptide of interest. However, it is important to note that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
实验室实验的优点和局限性
One of the main advantages of using 1-chloro-2-naphthyl 2-nitrobenzoate as a labeling reagent is its high sensitivity and versatility. 1-chloro-2-naphthyl 2-nitrobenzoate can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. Additionally, the fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
One limitation of using 1-chloro-2-naphthyl 2-nitrobenzoate is that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
未来方向
There are several future directions for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in scientific research. One direction is the development of new labeling strategies that minimize any potential effects on the protein or peptide. Another direction is the use of 1-chloro-2-naphthyl 2-nitrobenzoate in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in the development of biosensors for the detection of specific proteins or peptides in biological samples.
In conclusion, 1-chloro-2-naphthyl 2-nitrobenzoate is a versatile fluorescent labeling reagent that is widely used in scientific research. Its high sensitivity and versatility make it a valuable tool for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. While there are limitations to its use, careful optimization of the labeling conditions can minimize any potential effects on the protein or peptide. There are several future directions for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in scientific research, including the development of new labeling strategies and the use of 1-chloro-2-naphthyl 2-nitrobenzoate in high-throughput screening assays for drug discovery.
合成方法
The synthesis of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of 1-chloro-2-naphthol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction yields 1-chloro-2-naphthyl 2-nitrobenzoate as a yellow crystalline solid with a high purity.
科学研究应用
1-chloro-2-naphthyl 2-nitrobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins and peptides for biochemical and biophysical studies. 1-chloro-2-naphthyl 2-nitrobenzoate has been used to study protein folding, protein-protein interactions, and enzyme kinetics. It is also used in fluorescence polarization assays to study ligand binding to proteins.
属性
IUPAC Name |
(1-chloronaphthalen-2-yl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-16-12-6-2-1-5-11(12)9-10-15(16)23-17(20)13-7-3-4-8-14(13)19(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSFIIKUOXHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-naphthyl 2-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
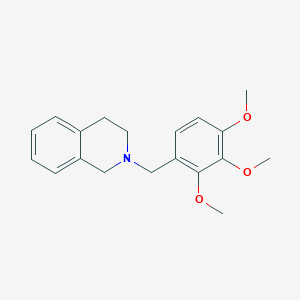
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
